(1H-Indazol-4-YL)methanol

Catalog No.
S741745
CAS No.
709608-85-5
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Indazol-4-YL)methanol

CAS Number

709608-85-5

Product Name

(1H-Indazol-4-YL)methanol

IUPAC Name

1H-indazol-4-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)

InChI Key

LOOWJTAKSUNLSR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=NNC2=C1)CO

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CO

Medicinal Chemistry:

  • Drug Discovery: The indazole scaffold is known to possess a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties []. (1H-Indazol-4-YL)methanol, with its unique combination of functional groups, could potentially serve as a starting point for the development of novel drugs by medicinal chemists [, ].
  • Kinase Inhibition: Studies suggest that certain indazole derivatives can act as kinase inhibitors, which are enzymes involved in various cellular processes. (1H-Indazol-4-YL)methanol, with its structural similarity to known kinase inhibitors, could be investigated for its potential to inhibit specific kinases of interest [].

Material Science:

  • Organic Photovoltaics: Indazole-based materials have been explored for their potential applications in organic photovoltaics, which are devices that convert sunlight into electricity. (1H-Indazol-4-YL)methanol could be incorporated into the design of novel photovoltaic materials due to the presence of the aromatic indazole ring and the hydroxyl group, which can participate in hydrogen bonding and influence material properties.

Chemical Biology:

  • Probe Development: (1H-Indazol-4-YL)methanol, with its reactive functional groups, could be modified and utilized as a probe molecule to study various biological processes. For example, the hydroxyl group could be attached to a fluorescent tag, allowing researchers to track the molecule's localization within cells.

(1H-Indazol-4-YL)methanol is a chemical compound categorized within the indazole family. Its structure features a bicyclic framework consisting of a fused benzene and pyrazole ring, with a hydroxymethyl group (-CH2OH) attached to the indazole nitrogen. This compound is denoted by the chemical formula C₈H₈N₂O and has a molecular weight of approximately 148.16 g/mol . The presence of the hydroxymethyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

  • Oxidation: The compound can be oxidized to produce aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions to yield alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions, employing reagents such as thionyl chloride or phosphorus tribromide .

These reactions allow (1H-Indazol-4-YL)methanol to serve as a versatile building block in synthetic chemistry.

The biological activity of (1H-Indazol-4-YL)methanol is notable, particularly in pharmacological contexts. It has been studied for its potential as an enzyme inhibitor and receptor antagonist. Specifically, it has demonstrated inhibitory effects on monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), both of which are crucial in various neurological processes. This makes the compound of interest for research into neurodegenerative diseases and other conditions where these enzymes play a role .

The synthesis of (1H-Indazol-4-YL)methanol generally involves the reaction of indazole with formaldehyde in the presence of an acid catalyst, typically aqueous hydrochloric acid. The reaction proceeds through the formation of an intermediate that cyclizes to yield the final product. Industrially, continuous flow reactors are often used to optimize production efficiency and minimize byproducts .

Synthetic Route Overview

  • Reactants: Indazole and formaldehyde.
  • Catalyst: Aqueous hydrochloric acid.
  • Conditions: Controlled temperature and pressure to maximize yield.

(1H-Indazol-4-YL)methanol finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of diverse pharmaceutical compounds.
  • Biochemistry: Serves as a tool for studying enzyme inhibitors and receptor interactions.
  • Industrial Chemistry: Employed in producing dyes, agrochemicals, and other specialty chemicals .

Its unique structure allows for further modifications, enhancing its utility in synthetic applications.

Research indicates that (1H-Indazol-4-YL)methanol interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to active sites on enzymes, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic effects, particularly in modulating biochemical pathways associated with neurological functions .

Several compounds share structural similarities with (1H-Indazol-4-YL)methanol, each exhibiting unique properties:

Compound NameSimilarityUnique Features
1H-Indazole0.95Core structure without hydroxymethyl group
2H-Indazole0.88Tautomeric form with distinct reactivity
Indazole-4-carboxylic acid0.88Oxidized derivative with different biological activity
(1-Methyl-1H-indazol-4-YL)methanol0.95Methyl substitution alters reactivity
(1-Phenyl-1H-pyrazol-4-YL)methanol0.81Pyrazole ring introduces different properties

The uniqueness of (1H-Indazol-4-YL)methanol lies in its specific functional group configuration, which imparts distinct reactivity patterns and biological activities compared to its analogs .

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(1H-Indazol-4-yl)methanol

Dates

Modify: 2023-08-15

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